

# Application Notes and Protocols: FAPI-34 SPECT/CT Imaging in Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FAPI-34

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## Introduction

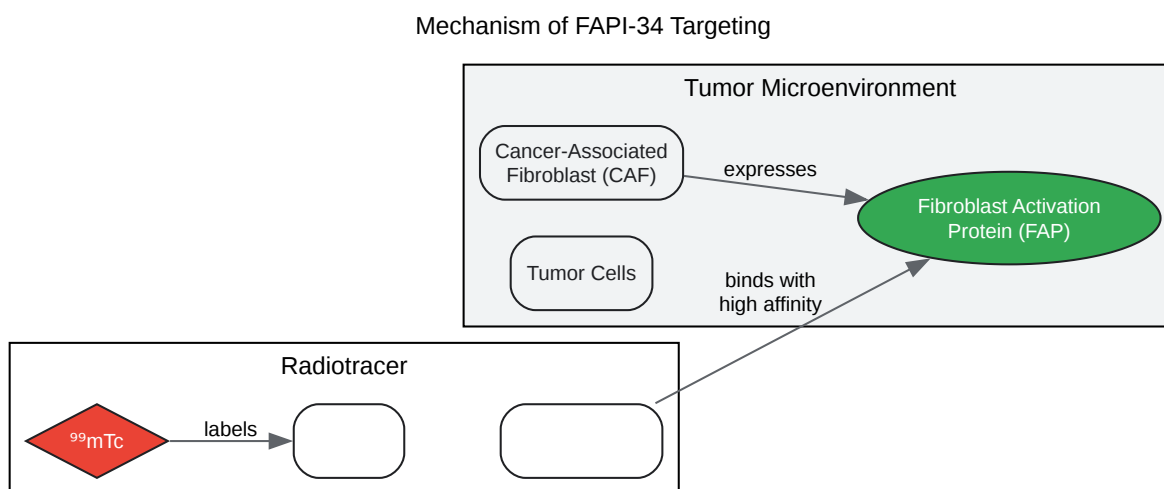
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers.[1][2] Its limited expression in healthy adult tissues makes it an attractive target for diagnostic imaging and targeted radionuclide therapy. FAP inhibitors (FAPI) labeled with radionuclides can be used for highly specific tumor imaging. While Positron Emission Tomography (PET) with Gallium-68 ( $^{68}\text{Ga}$ ) labeled FAPI is widely used, Single Photon Emission Computed Tomography (SPECT) offers a more accessible and cost-effective alternative.[1][3] Technetium-99m ( $^{99\text{m}}\text{Tc}$ )-labeled **FAPI-34** has emerged as a promising tracer for SPECT/CT imaging, demonstrating high tumor uptake and favorable pharmacokinetic properties in preclinical mouse models.[1][4]

These application notes provide a detailed protocol for performing **FAPI-34** SPECT/CT imaging in mouse models, from radiolabeling of the tracer to quantitative image analysis.

## Signaling Pathway and Targeting Mechanism

Fibroblast Activation Protein (FAP) is a type II transmembrane glycoprotein expressed by cancer-associated fibroblasts (CAFs), which are a major component of the tumor stroma. FAP's enzymatic activity is implicated in tumor growth, invasion, and metastasis. **FAPI-34** is a small molecule inhibitor that binds with high affinity to FAP. When radiolabeled with  $^{99\text{m}}\text{Tc}$ , it allows

for the non-invasive visualization of FAP-expressing tissues, primarily tumors, using SPECT imaging.



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Caption: **FAPI-34** targeting mechanism in the tumor microenvironment.

## Experimental Protocols

This section provides a detailed methodology for performing <sup>99m</sup>Tc-**FAPI-34** SPECT/CT imaging in mouse models.

### Radiolabeling of FAPI-34 with Technetium-99m

The radiolabeling of **FAPI-34** is typically performed using a kit-based formulation. The following is a general protocol adapted from published methods.

Materials:

- **FAPI-34** precursor kit
- Sodium pertechnetate (Na[<sup>99m</sup>TcO<sub>4</sub>]) solution from a <sup>99</sup>Mo/<sup>99m</sup>Tc generator

- Saline solution (0.9% NaCl)
- Heating block or water bath
- Radio-HPLC or ITLC for quality control

#### Procedure:

- Elute  $^{99m}\text{TcO}_4^-$  from a  $^{99}\text{Mo}/^{99m}\text{Tc}$  generator according to the manufacturer's instructions.
- Add the required activity of  $\text{Na}[^{99m}\text{TcO}_4]$  (typically 100-150 MBq) in saline to the **FAP-34** precursor vial.
- Gently mix the contents of the vial.
- Incubate the reaction mixture at 95-100°C for 20-30 minutes.
- Allow the vial to cool to room temperature.
- Perform quality control using radio-HPLC or ITLC to determine the radiochemical purity. A purity of >95% is generally required for in vivo studies.
- The final product can be diluted with sterile saline to the desired concentration for injection.

## Animal Preparation and Tumor Model

#### Animal Models:

- Immunocompromised mice (e.g., BALB/c nude or SCID) are commonly used for xenograft tumor models.
- Tumor cells with known FAP expression (e.g., U87MG glioma cells or HT-1080 fibrosarcoma cells) are injected subcutaneously into the flank of the mice.
- Imaging is typically performed when tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>).

#### Animal Preparation for Imaging:

- Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) or another appropriate anesthetic.
- Place the mouse on a heated imaging bed to maintain body temperature throughout the procedure.
- Administer approximately 10-20 MBq of  $^{99m}\text{Tc}$ -**FAPI-34** in a volume of 100-150  $\mu\text{L}$  via intravenous tail vein injection.

## SPECT/CT Image Acquisition

Instrumentation:

- A preclinical SPECT/CT scanner equipped with a high-resolution collimator (e.g., multi-pinhole) is required.

Acquisition Parameters (example):

- SPECT Acquisition:
  - Radionuclide:  $^{99m}\text{Tc}$
  - Energy Window: 140 keV  $\pm$  10%
  - Collimator: Multi-pinhole mouse collimator
  - Acquisition Time: 20-30 minutes
  - Projections: 60-120 projections over 360°
  - Matrix Size: 128x128 or 256x256
- CT Acquisition:
  - X-ray Voltage: 45-50 kVp
  - X-ray Current: 150-200  $\mu\text{A}$
  - Projections: 360-512 projections

- Voxel Size: Isotropic, ~100-200  $\mu\text{m}$

Imaging can be performed at various time points post-injection (e.g., 1, 2, and 4 hours) to assess the tracer's biodistribution and tumor uptake kinetics.<sup>[4]</sup>

## Image Reconstruction and Analysis

Image Reconstruction:

- Reconstruct the SPECT data using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).
- Apply corrections for attenuation (using the CT data), scatter, and detector response.
- Co-register the SPECT and CT images for anatomical localization of tracer uptake.

Quantitative Analysis:

- Using medical image analysis software (e.g., PMOD, Inveon Research Workplace), draw regions of interest (ROIs) on the co-registered SPECT/CT images for the tumor and major organs (e.g., liver, kidneys, muscle, blood pool).
- From the ROIs, obtain the mean or maximum radioactivity concentration (in Bq/mL or similar units).
- Calculate the percentage of injected dose per gram of tissue (%ID/g) for each ROI using the following formula:

$$\%ID/g = (\text{Radioactivity concentration in ROI [Bq/mL]} / \text{Injected dose [Bq]}) \times \text{Organ/Tissue density [g/mL]}$$

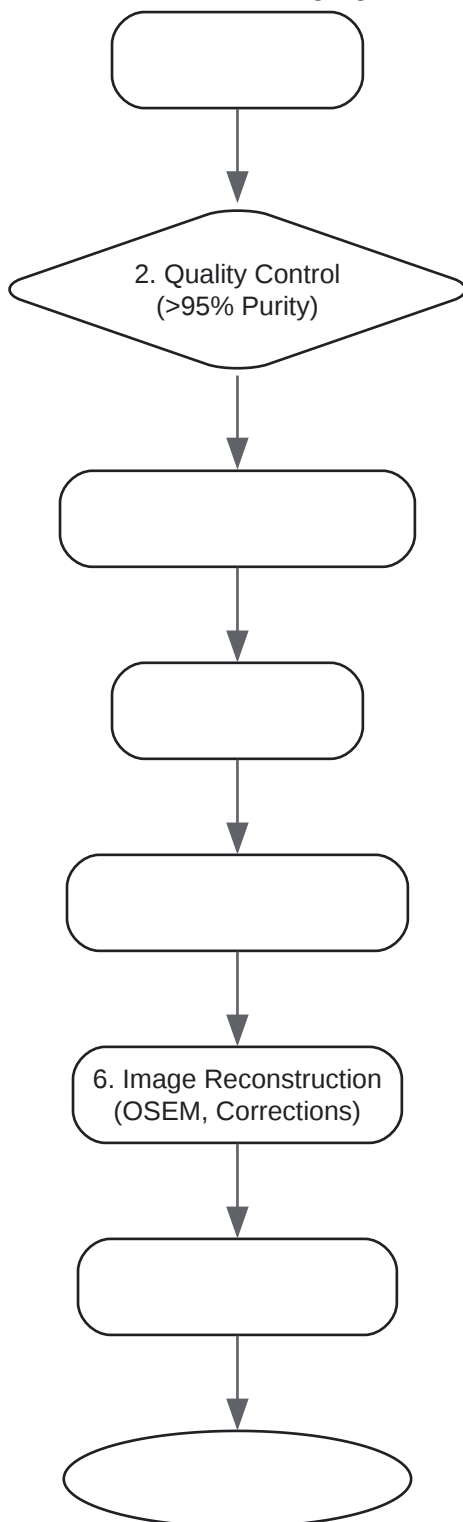
(Note: Tissue density is often assumed to be 1 g/mL for most soft tissues)

- Calculate tumor-to-background ratios (TBRs) by dividing the %ID/g of the tumor by the %ID/g of a background tissue (e.g., muscle).

## Experimental Workflow

The following diagram illustrates the complete workflow for **FAP1-34** SPECT/CT imaging in mouse models.

FAP1-34 SPECT/CT Imaging Workflow



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Caption: Workflow for **FAPi-34** SPECT/CT imaging in mouse models.

## Quantitative Data Summary

The following table summarizes the biodistribution of <sup>99m</sup>Tc-**FAPi-34** in HT-1080-FAP xenotransplanted mice at 1 and 4 hours post-injection, as reported in the literature.[4]

Organ/Tissue	% Injected Dose per Gram (%ID/g) at 1 hour	% Injected Dose per Gram (%ID/g) at 4 hours
Tumor	5.40 ± 2.05	4.30 ± 1.95
Blood	0.45 ± 0.12	0.15 ± 0.04
Heart	0.28 ± 0.07	0.12 ± 0.03
Lung	0.42 ± 0.11	0.18 ± 0.05
Liver	0.91 ± 0.25	0.73 ± 0.18
Spleen	0.20 ± 0.05	0.10 ± 0.03
Stomach	0.25 ± 0.06	0.15 ± 0.04
Intestine	0.55 ± 0.14	0.35 ± 0.09
Kidney	2.50 ± 0.65	1.50 ± 0.39
Muscle	0.20 ± 0.05	0.10 ± 0.03
Bone	0.35 ± 0.09	0.20 ± 0.05

Data are presented as mean ± standard deviation.

The high tumor uptake and rapid clearance from most non-target organs result in excellent tumor-to-background ratios, making <sup>99m</sup>Tc-**FAPi-34** a promising agent for preclinical and potentially clinical tumor imaging.[1][4]

## Conclusion

This document provides a comprehensive guide for conducting **FAPI-34** SPECT/CT imaging in mouse models. The detailed protocols and quantitative data presented herein are intended to assist researchers in the successful implementation and interpretation of these imaging studies. The high-contrast images and quantitative data obtained from  $^{99m}\text{Tc}$ -**FAPI-34** SPECT/CT can provide valuable insights into tumor biology and the efficacy of novel cancer therapies.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)